molecular formula C12H16N2O B11805732 2-(6-Methylpyridin-2-yl)piperidine-1-carbaldehyde

2-(6-Methylpyridin-2-yl)piperidine-1-carbaldehyde

Cat. No.: B11805732
M. Wt: 204.27 g/mol
InChI Key: IOGBFFNWSYHRGM-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-2-yl)piperidine-1-carbaldehyde is a heterocyclic organic compound that features a piperidine ring substituted with a 6-methylpyridin-2-yl group and a formyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyridin-2-yl)piperidine-1-carbaldehyde typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with piperidine under specific conditions. One common method includes the use of a solvent such as ethanol or tetrahydrofuran, with the reaction being catalyzed by an acid or base. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-2-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Methylpyridin-2-yl)piperidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a building block for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Methylpyridin-2-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Similar Compounds

    1-(6-Methylpyridin-2-yl)piperidine-4-carbaldehyde: Similar structure but with the formyl group at a different position.

    2-(6-Methylpyridin-2-yl)piperidine-1-carboxylic acid: Oxidized form of the compound.

    2-(6-Methylpyridin-2-yl)piperidine-1-methanol: Reduced form of the compound.

Uniqueness

2-(6-Methylpyridin-2-yl)piperidine-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its formyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

2-(6-methylpyridin-2-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C12H16N2O/c1-10-5-4-6-11(13-10)12-7-2-3-8-14(12)9-15/h4-6,9,12H,2-3,7-8H2,1H3

InChI Key

IOGBFFNWSYHRGM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2CCCCN2C=O

Origin of Product

United States

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